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EDP-305: A Comparative Analysis of a Novel
FXR Agonist for Liver Diseases
For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the farnesoid X receptor (FXR) agonist

EDP-305 with other therapeutic alternatives for non-alcoholic steatohepatitis (NASH) and

primary biliary cholangitis (PBC). The information is compiled from preclinical and clinical

studies to support an objective evaluation of its therapeutic potential.

Mechanism of Action: A Selective Approach
EDP-305 is a potent and selective agonist of the Farnesoid X Receptor (FXR), a nuclear

receptor that is a key regulator of bile acid, lipid, and glucose metabolism. Activation of FXR

plays a significant role in reducing inflammation and fibrosis in the liver. EDP-305 is a non-bile

acid steroidal and non-steroidal hybrid that has been designed for increased binding affinity to

the FXR receptor. A key differentiator from other FXR agonists like obeticholic acid (OCA) is its

minimal activity against the TGR5 receptor, a G-protein coupled receptor that is also activated

by bile acids. This selectivity may contribute to a different side-effect profile.
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Caption: Simplified signaling pathway of EDP-305 via FXR activation.

Preclinical Efficacy: Head-to-Head with Obeticholic
Acid
In vitro and in vivo preclinical studies have demonstrated the potency and efficacy of EDP-305,

often in direct comparison with obeticholic acid (OCA).

In Vitro Potency and Selectivity
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Parameter EDP-305
Obeticholic Acid
(OCA)

Reference

FXR EC50 (HEK

cells)
8 nM 130 nM

TGR5 Activity Minimal Active

Nuclear Receptor

Selectivity
Selective for FXR -

In Vivo Gene Regulation in Mice
Gene EDP-305 Effect OCA Effect Reference

SHP (Small

Heterodimer Partner)

5-fold increase at 12

nM

Minimal induction at

12 nM

BSEP (Bile Salt

Export Pump)

18-fold increase at 12

nM

Minimal induction at

12 nM

CYP7A1 (Cholesterol

7α-hydroxylase)
Reduced to ~5% Reduced to ~40%

FGF15 (Fibroblast

Growth Factor 15)

Dose-dependent

increase
-

Clinical Trial Data: Evaluating Efficacy and Safety
EDP-305 has been evaluated in Phase 1 and Phase 2 clinical trials for both NASH and PBC.

Phase 2 ARGON-1 Study in NASH (12 Weeks)
This double-blind, placebo-controlled study randomized patients with fibrotic NASH to receive

EDP-305 or a placebo.
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Endpoint
EDP-305 (2.5
mg)

EDP-305 (1
mg)

Placebo Reference

Mean Change in

ALT (U/L)
-27.9 -21.7 -15.4

Absolute Liver

Fat Reduction

(MRI-PDFF)

-7.1% -3.3% -2.4%

Pruritus

Incidence
50.9% 9.1% 4.2%

Discontinuation

due to Pruritus
20.8% 1.8% 0%

Phase 2 INTREPID Study in PBC (12 Weeks)
This randomized, double-blind, placebo-controlled study evaluated EDP-305 in patients with

PBC.

Endpoint
EDP-305 (2.5
mg)

EDP-305 (1
mg)

Placebo Reference

ALP Response

Rate (ITT

analysis)

46% 45% 11%

Absolute Change

in ALP from

Baseline

Statistically

Significant

Statistically

Significant
-

Severe Pruritus 5 patients - -

Discontinuation

due to Pruritus
18% 3% -

Experimental Protocols
In Vitro FXR Reporter Assay
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Cell Lines: Chinese Hamster Ovary (CHO) cells and Human Embryonic Kidney (HEK) 293T

cells.

Method: A chimeric FXR reporter assay and a full-length FXR luciferase reporter assay were

used. Cells were transfected with the respective constructs. After 22 hours of treatment with

EDP-305, OCA, or chenodeoxycholic acid (CDCA), the luciferase signal was measured to

determine potency (EC50) and efficacy.

In Vivo Murine Models of NASH
Models: Streptozotocin-high fat diet (STAM™) model and a dietary induced NASH (DIN)

model (high fat, cholesterol, and fructose).

Treatment: Mice were administered EDP-305 or OCA via oral gavage for a specified

duration.

Endpoints: Evaluation of liver injury, progression of NASH, liver steatosis, and hepatocyte

ballooning through serum chemistry and histology. The non-alcoholic fatty liver disease

(NAFLD) activity score (NAS) was also assessed.
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Caption: Experimental workflow for EDP-305 development.

Phase 2 Clinical Trial Design (ARGON-1 for NASH)
Design: A double-blind, placebo-controlled, randomized study.

Participants: Patients with fibrotic NASH (without cirrhosis), diagnosed by historical biopsy or

phenotypically.

Intervention: Patients were randomized to receive EDP-305 (1 mg or 2.5 mg) or a placebo

once daily for 12 weeks.

Primary Endpoint: Mean change in alanine aminotransferase (ALT) from baseline to week

12.

Key Secondary Endpoint: Mean change in liver fat content from baseline to week 12,

measured by MRI-Proton Density Fat Fraction (MRI-PDFF).

Comparison with Other FXR Agonists
While direct, blinded, controlled head-to-head clinical trials with other FXR agonists are limited,

comparisons can be drawn from their respective clinical trial data.
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Feature EDP-305
Obeticholic Acid
(OCA)

Other
Investigational FXR
Agonists (e.g.,
Tropifexor,
Cilofexor)

Mechanism Selective FXR Agonist FXR Agonist FXR Agonists

NASH Efficacy
Reduction in ALT and

liver fat.

Improvement in

fibrosis, but not NASH

resolution in some

studies.

Reductions in liver fat

and ALT have been

reported.

PBC Efficacy
Statistically significant

reduction in ALP.

Approved for PBC,

demonstrated

reduction in ALP.

Data in PBC is less

mature.

Key Side Effect
Dose-dependent

pruritus.

Pruritus and increases

in LDL cholesterol.

Pruritus has been a

commonly reported

side effect.

Lipid Profile

No apparent effect on

lipids in the INTREPID

study.

Associated with

increases in LDL and

decreases in HDL.

Effects on lipids vary.

Summary and Future Directions
EDP-305 has demonstrated potent and selective FXR agonism in preclinical models, with

evidence of greater in vitro potency compared to OCA. Clinical data from Phase 2 studies in

NASH and PBC have shown target engagement and efficacy in reducing markers of liver injury

and fat content. However, pruritus remains a significant dose-limiting side effect. The favorable

profile of EDP-305 regarding lipid metabolism compared to OCA could be a clinical advantage.

Further investigation in larger, longer-term studies is necessary to fully establish the therapeutic

potential of EDP-305 in the management of chronic liver diseases and to optimize its efficacy

and tolerability profile. The development of combination therapies with other mechanisms of

action is also a promising avenue for future research.
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[https://www.benchchem.com/product/b11930703#a-blinded-controlled-study-to-validate-the-
therapeutic-potential-of-edp-305]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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